molecular formula C19H21N3O5S B4553002 (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B4553002
M. Wt: 403.5 g/mol
InChI Key: WNBVJJFRZYLTER-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a butylamino sulfonyl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a propenamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butylamino Sulfonyl Intermediate: This step involves the reaction of butylamine with a sulfonyl chloride derivative under basic conditions to form the butylamino sulfonyl intermediate.

    Coupling with 4-Bromoacetophenone: The intermediate is then coupled with 4-bromoacetophenone in the presence of a palladium catalyst to form the desired phenyl ring structure.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Propenamide Formation: Finally, the nitrophenyl compound is reacted with acrylamide under basic conditions to form the propenamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Aminophenyl Derivatives: Formed from the reduction of the nitro group.

    Substituted Sulfonyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.

Uniqueness

(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its combination of a butylamino sulfonyl group and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[4-(butylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-2-3-13-20-28(26,27)18-10-8-16(9-11-18)21-19(23)12-7-15-5-4-6-17(14-15)22(24)25/h4-12,14,20H,2-3,13H2,1H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVJJFRZYLTER-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 3
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 5
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.